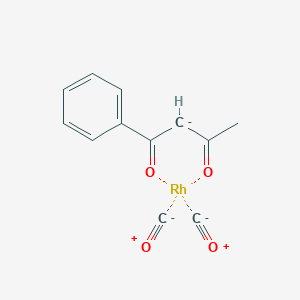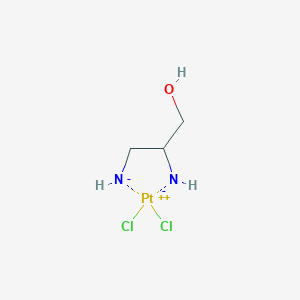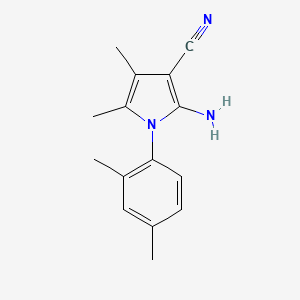
Dicarbonyl(1-phenyl-1,3-butanedionato)rhodium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
C12H9O4Rh
. This compound features a rhodium center coordinated to two carbonyl (CO) groups and a 1-phenyl-1,3-butanedionato ligand. It is of significant interest due to its applications in catalysis and material science.准备方法
Synthetic Routes and Reaction Conditions
Dicarbonyl(1-phenyl-1,3-butanedionato)rhodium can be synthesized through the reaction of rhodium trichloride hydrate with 1-phenyl-1,3-butanedione in the presence of carbon monoxide. The reaction typically occurs in an organic solvent such as ethanol or acetone under reflux conditions. The general reaction is as follows:
RhCl3⋅3H2O+C6H5COCH2COCH3+2CO→C12H9O4Rh+3HCl+3H2O
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. This includes the use of continuous flow reactors and more concentrated reactant solutions to increase yield and reduce reaction time.
化学反应分析
Types of Reactions
Dicarbonyl(1-phenyl-1,3-butanedionato)rhodium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state rhodium complexes.
Reduction: It can be reduced to form rhodium(0) species.
Substitution: The carbonyl ligands can be substituted by other ligands such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are used.
Substitution: Ligand substitution reactions often require mild heating and the presence of a coordinating solvent like dichloromethane.
Major Products
Oxidation: Higher oxidation state rhodium complexes.
Reduction: Rhodium(0) complexes.
Substitution: New rhodium complexes with different ligands.
科学研究应用
Chemistry
In chemistry, dicarbonyl(1-phenyl-1,3-butanedionato)rhodium is used as a catalyst in various organic reactions, including hydrogenation, hydroformylation, and carbonylation. Its ability to facilitate these reactions under mild conditions makes it valuable in synthetic chemistry.
Biology and Medicine
In biological and medical research, this compound is studied for its potential use in drug development and as a model compound for understanding the behavior of rhodium complexes in biological systems. Its interactions with biomolecules are of particular interest.
Industry
Industrially, this compound is used in the production of fine chemicals and pharmaceuticals. Its catalytic properties are harnessed to improve the efficiency and selectivity of chemical processes.
作用机制
The mechanism by which dicarbonyl(1-phenyl-1,3-butanedionato)rhodium exerts its effects involves the coordination of the rhodium center to substrates, facilitating various chemical transformations. The carbonyl ligands can participate in electron transfer processes, while the 1-phenyl-1,3-butanedionato ligand stabilizes the rhodium center and influences its reactivity.
相似化合物的比较
Similar Compounds
Dicarbonyl(acetylacetonato)rhodium: Similar structure but with an acetylacetonate ligand instead of a benzoylacetonate ligand.
Dicarbonyl(1,3-butanedionato)rhodium: Lacks the phenyl group present in dicarbonyl(1-phenyl-1,3-butanedionato)rhodium.
Uniqueness
This compound is unique due to the presence of the phenyl group, which can influence the electronic properties and reactivity of the compound. This makes it distinct from other rhodium dicarbonyl complexes and can lead to different catalytic behaviors and applications.
属性
分子式 |
C12H9O4Rh- |
|---|---|
分子量 |
320.10 g/mol |
IUPAC 名称 |
carbon monoxide;1-phenylbutane-1,3-dione;rhodium |
InChI |
InChI=1S/C10H9O2.2CO.Rh/c1-8(11)7-10(12)9-5-3-2-4-6-9;2*1-2;/h2-7H,1H3;;;/q-1;;; |
InChI 键 |
ZGDQZZPIYSUDKR-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)[CH-]C(=O)C1=CC=CC=C1.[C-]#[O+].[C-]#[O+].[Rh] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![5-(6-Methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12873266.png)

![1-(4-Mercaptobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12873275.png)




![N-[5-(2-Methylpropyl)-1,2-oxazol-3-yl]morpholine-4-carboxamide](/img/structure/B12873305.png)

